molecular formula C20H17ClF3N5O4S3 B3001070 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 389073-63-6

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B3001070
CAS No.: 389073-63-6
M. Wt: 580.01
InChI Key: WIDSWKSXPAHJJX-UHFFFAOYSA-N
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Description

N-[5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule designed for research applications, featuring a hybrid structure that incorporates both a 1,3,4-thiadiazole ring and a dimethylsulfamoyl benzamide moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design and discovery of novel enzyme inhibitors. The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, known for its versatile bioactivity and presence in compounds investigated for their anticancer and antimicrobial properties. The strategic inclusion of the sulfonamide group further enhances its potential as a ligand for targeting enzymes, drawing parallels to known bioactive molecules. The primary research applications for this compound are anticipated to be in biochemical and pharmacological screening. It serves as a key intermediate or target molecule for researchers exploring structure-activity relationships (SAR) in the development of potential therapeutic agents. Its complex structure makes it a valuable candidate for hit-to-lead optimization studies, where its mechanism of action and affinity for specific biological targets can be elucidated. Researchers are encouraged to utilize this compound in in vitro assays to investigate its activity profile. This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N5O4S3/c1-29(2)36(32,33)13-6-3-11(4-7-13)17(31)26-18-27-28-19(35-18)34-10-16(30)25-15-9-12(20(22,23)24)5-8-14(15)21/h3-9H,10H2,1-2H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDSWKSXPAHJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiadiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur atoms, known for its diverse biological activities.
  • Trifluoromethyl Group : Enhances the compound's reactivity and biological activity.
  • Dimethylsulfamoyl Group : Contributes to the compound's pharmacological properties.

Table 1: Structural Components of the Compound

ComponentDescription
Thiadiazole RingFive-membered heterocycle with N and S atoms
Trifluoromethyl GroupEnhances chemical reactivity
Dimethylsulfamoyl GroupImparts specific biological activities

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to significant biological effects such as apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. For example:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicate an IC50 value of approximately 0.28 µg/mL against MCF-7 cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Induces apoptotic cell death
HepG29.6Down-regulates MMP2 and VEGFA expression

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity. For instance, the introduction of different substituents on the benzamide moiety can enhance or reduce anticancer efficacy.

Key Findings from SAR Studies

  • Positioning of Substituents : Shifting substituents from para to ortho positions can lead to substantial changes in activity.
  • Bioisosteric Replacements : Replacing certain groups with bioisosteres can enhance potency; for example, substituting a phenyl ring with a furoyl moiety increased activity significantly .

Study 1: Anticancer Efficacy in Vivo

A study conducted on tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells. The in vivo radioactive tracing confirmed its selective accumulation in tumor tissues, highlighting its potential as a targeted therapeutic agent .

Study 2: Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The presence of the thiadiazole ring is crucial as it acts as a bioisostere for nucleic acids, potentially disrupting DNA replication in bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Derivatives with Sulfanyl-Ethyl Linkers

Compound A : 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 400864-14-4)
  • Key Differences : Lacks the dimethylsulfamoyl-benzamide group; features an acetamide linker instead of a benzamide.
  • Bioactivity: While specific data are unavailable, amino-thiadiazoles are associated with antibacterial and antifungal activity .
Compound B : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS: 571954-39-7)
  • Key Differences: Replaces the trifluoromethyl-anilino group with a 4-chlorobenzylsulfanyl substituent.
Compound C : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (CAS: 352651-10-6)
  • Key Differences : Simplified ethylsulfanyl and methylbenzamide groups; lacks electronegative substituents.
  • Implications : Likely exhibits lower bioactivity due to reduced electron-withdrawing effects .

Substituent Effects on Bioactivity

Compound Thiadiazole Substituent Benzamide Substituent Reported Activity
Target Compound 2-Chloro-5-(trifluoromethyl)anilino 4-Dimethylsulfamoyl Inferred enzyme inhibition
Compound A (CAS 400864-14-4) Acetamide linker None Antimicrobial (predicted)
Compound B (CAS 571954-39-7) 4-Chlorobenzylsulfanyl 4-Dimethylsulfamoyl Unreported
Compound D (from ) 4-Methoxybenzylidene None Insecticidal, fungicidal
  • Trifluoromethyl vs.
  • Sulfamoyl vs. Methyl Groups : The dimethylsulfamoyl group in the target compound may enhance binding to sulfhydryl-containing enzymes, unlike simpler methyl groups in Compound C .

Computational and Virtual Screening Insights

  • ChemGPS-NP Modeling : Compounds with similar physicochemical properties (e.g., polarity, H-bond capacity) may cluster together despite structural differences, suggesting overlapping bioactivity .
  • QSAR Studies: Modifications to the benzamide group (e.g., dimethylsulfamoyl) could significantly impact activity, as sulfonamides are known to interact with ATP-binding pockets in kinases .

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